Folicur Plus

Catalog No.
S13306195
CAS No.
124027-07-2
M.F
C30H40Cl2N6O3
M. Wt
603.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folicur Plus

CAS Number

124027-07-2

Product Name

Folicur Plus

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol

Molecular Formula

C30H40Cl2N6O3

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C16H22ClN3O.C14H18ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,12-13,19H,1-3H3

InChI Key

JVNLXMBBSSNJEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O

Folicur Plus is a broad-spectrum fungicide primarily used in agriculture to control various fungal diseases in crops. Its active ingredient is tebuconazole, a member of the triazole class of fungicides, which works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This action effectively disrupts fungal growth and reproduction. Folicur Plus is particularly effective against diseases such as Fusarium head blight in wheat and other crops, making it a valuable tool for farmers seeking to protect their yields from fungal infections.

The primary chemical reaction involved in the action of Folicur Plus is the inhibition of the enzyme 14α-demethylase, which is crucial in the ergosterol biosynthetic pathway. This inhibition leads to the accumulation of toxic sterol intermediates and ultimately results in fungal cell death. The chemical structure of tebuconazole can be represented as follows:

C16H22ClN3O\text{C}_{16}\text{H}_{22}\text{ClN}_3\text{O}

In aqueous environments, tebuconazole exhibits stability with a half-life exceeding one year at neutral pH, indicating its resilience under various conditions .

Folicur Plus demonstrates significant biological activity against a wide range of fungi. Its effectiveness is particularly noted in controlling Fusarium spp., Botrytis spp., and Rhizoctonia spp. The compound acts systemically, meaning it can be absorbed by plants and translocated to different parts, providing protection even to newly developing tissues. Research indicates that Folicur Plus can reduce disease incidence by 30-60% under field conditions, depending on application timing and environmental factors .

The synthesis of tebuconazole involves several steps starting from simpler organic compounds. Key stages include:

  • Formation of the Triazole Ring: The initial step typically involves the reaction of a chlorophenyl compound with hydrazine to form the triazole structure.
  • Alkylation: The triazole derivative undergoes alkylation with a suitable alkyl halide to introduce the pentan-3-ol side chain.
  • Purification: The final product is purified through crystallization or distillation to achieve the desired purity level, generally above 95% .

Folicur Plus is widely used in agriculture for:

  • Cereal Crops: Effective against Fusarium head blight in wheat.
  • Fruit Crops: Controls various fungal diseases affecting fruits such as apples and grapes.
  • Vegetable Crops: Used to manage diseases like powdery mildew and downy mildew.

Its application methods include foliar sprays, seed treatments, and soil applications, depending on the target crop and specific disease .

Folicur Plus shares its triazole structure with several other fungicides, each having unique properties and applications:

Compound NameActive IngredientUnique Features
ProthioconazoleProthioconazoleMore effective against Fusarium head blight but higher cost
MyclobutanilMyclobutanilBroad-spectrum activity but less systemic than tebuconazole
DifenoconazoleDifenoconazoleEffective against leaf spot diseases; less effective on head blight
EpoxiconazoleEpoxiconazoleOften used in combination with other fungicides for enhanced efficacy

Folicur Plus is distinguished by its specific targeting of Fusarium species and its systemic action within plants, making it particularly valuable for managing head blight in cereals.

Chromatographic Profiling Techniques

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry for Polar Degradation Products

Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry represents a powerful analytical approach for characterizing polar degradation products of Folicur Plus, which contains tebuconazole as its primary active ingredient [1] [2]. This methodology addresses the analytical challenges associated with highly polar metabolites that exhibit poor retention on conventional reversed-phase liquid chromatography systems.

The fundamental separation mechanism of Hydrophilic Interaction Liquid Chromatography relies on the partitioning of analytes between a water-rich layer immobilized near the hydrophilic stationary phase surface and an acetonitrile-rich bulk mobile phase [1]. This partitioning phenomenon creates a liquid-liquid separation system where more hydrophilic compounds demonstrate greater affinity for the immobilized water layer, resulting in enhanced retention. The technique proves particularly advantageous for compounds with logarithmic partition coefficients less than negative one, which encompass many polar degradation products of triazole fungicides [1] [3].

Table 1: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Parameters for Polar Degradation Products

ParameterDescription
Mobile PhaseHigh organic content (acetonitrile) with water-rich layer near hydrophilic surface
Stationary Phase TypesZwitterionic (Obelisc N, Poroshell 120 HILIC-Z), Anionic Polar Pesticide (APP)
Gradient ConditionsInitial 5-50% water, increasing polar solvent to elute polar analytes
Detection MethodTandem mass spectrometry (MS/MS) with ESI ionization
Target AnalytesPolar degradation products, metabolites with log P < -1
AdvantagesBetter retention of very polar compounds, improved sensitivity
ApplicationsPesticide residue analysis, polar metabolite identification

Research investigations have demonstrated the effectiveness of multiple stationary phase chemistries for tebuconazole analysis. Zwitterionic stationary phases, including Obelisc N columns with externally positioned positively charged groups and Poroshell 120 HILIC-Z columns with internally positioned charged groups, provide excellent retention for polar triazole metabolites [1]. The Obelisc N stationary phase exhibits very polar characteristics and demonstrates superior performance for charged analytes, operating effectively in both hydrophilic interaction and ion-exchange modes [1].

The analytical methodology typically employs gradient elution systems beginning with high organic content (acetonitrile) concentrations ranging from 50-95 percent, with subsequent increases in water content to facilitate elution of polar compounds [3]. Initial water percentages between 5-50 percent have been evaluated, with lower water concentrations generally providing enhanced retention for polar analytes [1]. When gradient systems initiate with 50 percent water content, most polar compounds elute within two minutes, indicating insufficient retention under these conditions [1].

Mass spectrometric detection utilizes electrospray ionization in positive mode for optimal sensitivity toward triazole compounds and their degradation products [2]. The characteristic fragmentation pattern produces the diagnostic triazole ion at mass-to-charge ratio 70, which serves as a specific marker for tebuconazole-derived metabolites [4] [5]. This fragment ion demonstrates exceptional utility for confirming the triazole origin of polar degradation products during method development and validation studies.

Table 5: Tebuconazole Degradation Products and Metabolites

Metabolite/ProductMolecular Ion (m/z)Detection MethodRelative Abundance (%)
Tebuconazole-OH (TEB-OH)324 [M+H]+LC-MS/MS, HILIC-MS/MS13.0
Tebuconazole-COOH (TEB-COOH)338 [M+H]+LC-MS/MS, HILIC-MS/MS7.0
TEB-O-Glucuronide (TEB-O-Glc)500 [M+H]+LC-MS/MS67.0
TEB-COO-Glucuronide (TEB-COO-Glc)514 [M+H]+LC-MS/MS13.0
Triazole (m/z 70)70 [M+H]+MS/MS fragmentationBase peak in MS/MS
Triazolyl alanine (TA)158 [M+H]+HILIC-MS/MS46.4
Triazolyl lactic acid (TLA)144 [M+H]+HILIC-MS/MS26.9
HWG 2061 metabolite290 [M+H]+LC-MS/MS15.1

The polar degradation products of tebuconazole include hydroxylated derivatives (tebuconazole-OH) and carboxylated metabolites (tebuconazole-COOH), both occurring as free molecules and glucuronide conjugates [4] [5]. Analytical studies have identified mean molar fractions of 0.67, 0.13, 0.13, and 0.07 for tebuconazole-O-glucuronide, tebuconazole-OH, tebuconazole-COO-glucuronide, and tebuconazole-COOH, respectively [4] [5]. These metabolites demonstrate enhanced polarity compared to the parent compound, necessitating specialized analytical approaches for accurate quantification.

Chiral High-Performance Liquid Chromatography Separation of Enantiomeric Forms

Chiral High-Performance Liquid Chromatography separation of tebuconazole enantiomers represents a critical analytical capability for comprehensive characterization of Folicur Plus, as tebuconazole exists as a racemic mixture with potentially different biological activities between enantiomeric forms [6] [7] [8]. The development of enantioselective analytical methods enables investigation of stereoselective degradation patterns, bioactivity differences, and environmental fate processes.

Multiple chiral stationary phase chemistries have demonstrated effectiveness for tebuconazole enantiomer separation. Polysaccharide-based chiral stationary phases, including cellulose and amylose derivatives, provide the most widely applicable separation mechanisms [6] [8] [9]. The Chiralpak IA column, containing amylose tris(3,5-dimethylphenylcarbamate), achieves baseline separation of tebuconazole enantiomers with United States Pharmacopeia resolution values ranging from 1.73 to 6.83 [10] [9].

Table 2: Chiral High-Performance Liquid Chromatography Parameters for Enantiomeric Separation

ParameterDescription
Chiral Stationary PhasesCellulose derivatives (Chiralpak IA, Cellulose DMP), β-cyclodextrin phases
Mobile Phase SystemsNormal phase: n-hexane/alcohols; Reversed phase: water/organic solvents
Resolution Range1.67-6.83 (USP resolution)
Analysis Time3.5-15 minutes
Detection MethodsUV detection (205-220 nm), MS/MS detection
Enantiomeric Fractions0.43-0.63 observed in field samples
Recovery Range76.1-108.4% with RSD ≤ 7.0%

The Cellulose DMP chiral stationary phase (cellulose tris(3-chloro-4-methylphenylcarbamate)) provides an alternative separation mechanism with demonstrated effectiveness for tebuconazole analysis [8] [9]. Method optimization studies have established optimal conditions using water/acetonitrile mobile phases (40:60 volume ratio) with formic acid addition (0.1 percent) to enhance ionization for mass spectrometric detection [9]. These conditions achieve retention factors of 5.71 and 6.47 for the two enantiomers, with resolution of 2.5 and analysis times of approximately 15 minutes [9].

Advanced supercritical fluid chromatography methods offer significant advantages for enantiomeric separations, providing improved resolution and reduced analysis times compared to conventional High-Performance Liquid Chromatography approaches [10] [7]. Optimal conditions employ carbon dioxide/methanol mobile phases (87:13 volume ratio) at 2200 pounds per square inch auto back pressure regulator pressure and 30 degrees Celsius column temperature [7]. These conditions achieve limits of quantification ranging from 0.24 to 1.20 micrograms per kilogram with mean recoveries of 79.8-108.4 percent and relative standard deviations below 7.0 percent [7].

Bridged bis(β-cyclodextrin)-bonded chiral stationary phases represent novel separation media specifically designed for simultaneous analysis of multiple triazole fungicide enantiomers [6]. These stationary phases achieve baseline separation of tebuconazole enantiomers with resolution approximately 1.67-2.14, enabling high-throughput enantiomeric analysis [6]. The methodology demonstrates excellent linearity (0.5-20 micrograms per liter, correlation coefficients greater than 0.99) and high recoveries (76.1-103.4 percent) with intra- and inter-day relative standard deviations ranging from 2.6-11.9 percent [6].

Table 6: Chromatographic Performance Comparison

MethodColumn DimensionsResolution (Rs)Analysis Time (min)LOD (μg/L)
HILIC-MS/MS (Obelisc N)150 × 2.1 mm, 5 μm2.5-3.58-120.3-1.0
HILIC-MS/MS (Poroshell 120 HILIC-Z)100 × 2.7 mm, 2.1 μm1.8-2.26-80.5-1.5
Chiral HPLC (Chiralpak IA)150 × 4.6 mm, 3 μm2.5150.24-1.20
Chiral HPLC (Cellulose DMP)250 × 4.6 mm, 5 μm1.741015
Reversed-Phase UPLC50 × 2.1 mm, 1.8 μmN/A3.66.66
Supercritical Fluid Chromatography150 × 4.6 mm, 3 μm1.73-6.833.50.05-0.1

Field studies utilizing enantiomeric analysis have revealed non-racemic residue patterns in agricultural samples, with enantiomeric fractions of 0.63 and 0.43 observed for tebuconazole in strawberry and cucumber samples, respectively [6]. These findings demonstrate the occurrence of enantioselective degradation processes under field conditions, highlighting the importance of chiral analytical methods for comprehensive residue characterization. Similar non-racemic patterns have been documented in apple samples, indicating widespread occurrence of stereoselective environmental processes [11].

Spectroscopic Identification Protocols

Two-Dimensional Nuclear Magnetic Resonance (Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance spectroscopy, particularly Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provides definitive structural characterization capabilities for Folicur Plus and its degradation products [12] [13] [14] [15]. These advanced spectroscopic techniques enable unambiguous determination of molecular connectivity patterns, stereochemical arrangements, and substitution patterns essential for comprehensive compound identification.

Heteronuclear Single Quantum Coherence spectroscopy correlates the chemical shifts of heteronuclei (carbon-13 or nitrogen-15) with directly attached protons through one-bond scalar coupling interactions [12] [14] [15]. This technique provides direct identification of carbon-hydrogen connectivity patterns, enabling assignment of proton signals to their corresponding carbon atoms within the molecular framework [15]. For tebuconazole analysis, Heteronuclear Single Quantum Coherence spectra facilitate identification of the triazole ring carbons, chlorophenyl substituents, and tertiary alcohol functionality.

Table 3: Two-Dimensional Nuclear Magnetic Resonance Parameters for Structural Elucidation

ParameterDescription
HSQC ApplicationsDirect 1H-13C coupling identification, heteronuclei correlation
HMBC ApplicationsLong-range coupling (2-3 bonds), connectivity determination
Chemical Shift Ranges1H: 0.5-15 ppm; 13C: 10-200 ppm for organic compounds
Correlation TypesScalar coupling through bonds, spatial proximity effects
Structural InformationMolecular connectivity, stereochemistry, substitution patterns
Sample RequirementsHigh purity samples, deuterated solvents, mg quantities
Analysis BenefitsUnambiguous structure elucidation, mixture analysis capability

Heteronuclear Multiple Bond Correlation spectroscopy extends structural characterization capabilities by detecting long-range coupling interactions between protons and carbons separated by two or three bonds [12] [14] [15]. This technique proves particularly valuable for establishing connectivity patterns across molecular frameworks, including identification of quaternary carbons that lack directly attached protons [14]. The method commonly employs coupling constants representing two-bond and three-bond carbon-hydrogen interactions, although longer-range couplings may occasionally be observed [14].

Advanced pulse sequence optimization enables enhanced sensitivity and resolution for two-dimensional Nuclear Magnetic Resonance experiments. Heteronuclear Single Quantum Coherence experiments typically utilize sensitivity-enhanced pulse sequences with carbon-13 decoupling during acquisition to improve signal-to-noise ratios [15]. Heteronuclear Multiple Bond Correlation experiments employ optimized delay periods corresponding to long-range coupling constants (typically 8-10 hertz) to maximize sensitivity toward two-bond and three-bond correlations [14] [15].

Structural elucidation protocols for complex molecules commonly utilize combined analysis of Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation data sets [12] [14]. This comprehensive approach enables systematic assignment of all carbon and proton signals, followed by construction of complete molecular connectivity diagrams [14]. Contradiction detection algorithms can identify inconsistencies in connectivity assignments, particularly when extended coupling interactions occur beyond typical one-bond or two-bond ranges [14].

The application of two-dimensional Nuclear Magnetic Resonance techniques to mixture analysis represents an advanced capability for degradation product characterization [13]. Differential analysis of two-dimensional Nuclear Magnetic Resonance spectra enables identification of compounds whose biosynthesis is induced under specific environmental conditions [13]. This approach proves particularly valuable for metabolite identification studies where chromatographic separation may not be feasible or where compound instability precludes extensive purification procedures [13].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometric fragmentation patterns provide definitive molecular identification capabilities for Folicur Plus components and their transformation products [16] [17] [18]. Advanced mass spectrometric instrumentation, particularly Orbitrap and time-of-flight analyzers, delivers the high mass accuracy and resolution required for unambiguous molecular formula determination and structural characterization [17].

Tebuconazole exhibits characteristic fragmentation patterns under electrospray ionization conditions, with the molecular ion appearing at mass-to-charge ratio 308 in positive ion mode [16] [4] [5]. The base peak fragmentation produces the triazole cation at mass-to-charge ratio 70, representing loss of the chlorophenylethyl and tertiary butyl substituents [4] [5]. Additional significant fragment ions occur at mass-to-charge ratios 125, 151, and 290, corresponding to various neutral losses and rearrangement processes [16].

Table 4: High-Resolution Mass Spectrometry Fragmentation Parameters

ParameterDescription
Ionization MethodsElectrospray ionization (ESI+/-), APCI for volatile compounds
Mass AnalyzersOrbitrap (70K-120K resolution), Triple quadrupole for MRM
Fragmentation TechniquesHigher-energy C-trap dissociation (HCD), collision energies 15-100 eV
Resolution RequirementsHigh resolution (>50K) for accurate mass determination
Typical Fragment Ionsm/z 70 (triazole), m/z 125, m/z 151 characteristic fragments
Isotope PatternsChlorine isotope pattern (M+2) for chlorinated compounds
Quantification IonsPrimary: molecular ion; Secondary: characteristic fragments

Advanced fragmentation techniques, including higher-energy C-trap dissociation and collision-induced dissociation, enable systematic investigation of fragmentation pathways [17]. Collision energy optimization studies typically employ energy ranges from 15-100 electron volts to generate comprehensive fragmentation patterns [17]. Assisted collision energy optimization automatically selects optimal fragmentation conditions from predefined energy values (20, 35, 45, 55, and 65 electron volts) to maximize structural information content [17].

Table 7: Mass Spectrometric Fragmentation Patterns

Precursor IonProduct Ion 1Product Ion 2Collision Energy (eV)Relative Intensity (%)
[M+H]+ m/z 308m/z 70 (triazole)m/z 12535100/45
[M+Na]+ m/z 330m/z 70 (triazole)m/z 12535100/45
[M+H]+ m/z 308m/z 125m/z 8920100/30
[M+H]+ m/z 308m/z 151m/z 16545100/25
[M+H]+ m/z 308m/z 290m/z 22355100/60
[M+Cl]- m/z 342m/z 306m/z 26825100/35

Multi-stage mass spectrometry (MS^n) capabilities enable detailed investigation of fragmentation pathways through successive isolation and fragmentation steps [17]. The implementation of MS^3^ and MS^4^ experiments provides enhanced structural information by characterizing secondary fragmentation processes [17]. Tree-structured data organization facilitates systematic interpretation of complex fragmentation patterns, with in-silico fragmentation prediction tools providing automated structural assignment capabilities [17].

Isotope pattern analysis provides additional confirmation of molecular formulas, particularly for chlorinated compounds like tebuconazole [16]. The characteristic chlorine isotope pattern (mass-to-charge ratio + 2 peak approximately one-third the intensity of the molecular ion peak) serves as a definitive marker for chlorine-containing molecules [16]. High-resolution mass measurements enable accurate mass determination within sub-parts-per-million accuracy, providing confident molecular formula assignments even for complex degradation products [17].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

602.2538945 g/mol

Monoisotopic Mass

602.2538945 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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